![molecular formula C10H7BrN2O2 B1371104 1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1156994-32-9](/img/structure/B1371104.png)
1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid, also known as 3-bromo-4-pyrazole-carboxylic acid, is an organic compound that is a derivative of the pyrazole family of heterocyclic compounds. It is an important building block for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other organic chemicals. This compound has been studied extensively due to its potential applications in a variety of fields, such as medicinal chemistry, agrochemistry, and materials science.
Scientific Research Applications
Chemical Synthesis
Such compounds are also used in chemical synthesis, particularly in the creation of complex molecules like phthalocyanines, which have applications in dyeing fabrics and manufacturing of photovoltaic cells .
Chromatography & Mass Spectrometry
Bromophenyl derivatives are utilized in chromatography and mass spectrometry for sample manipulation and measurement due to their unique chemical properties .
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that the compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially participate in the transmetalation step, where it transfers its organic group from boron to palladium .
Pharmacokinetics
It was found to be quickly absorbed into the blood circulatory system, with a maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL achieved at 1.00 ± 0.45 h after oral administration .
properties
IUPAC Name |
1-(3-bromophenyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-2-1-3-9(4-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXNQMTYPOFZQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1156994-32-9 | |
Record name | 1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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